Dicloxacillin-13C4

Analytical Method Validation Pharmaceutical Quality Control Bioanalysis

Dicloxacillin-13C4 is a stable isotope-labeled analog of the beta-lactam antibiotic dicloxacillin, belonging to the isoxazolyl penicillin family. This compound, where four specific carbon-12 atoms are replaced with carbon-13 (¹³C), is primarily employed as an internal standard (IS) for the accurate quantification of dicloxacillin in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C19H17Cl2N3O5S
Molecular Weight 474.3 g/mol
Cat. No. B12405583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicloxacillin-13C4
Molecular FormulaC19H17Cl2N3O5S
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1
InChIKeyYFAGHNZHGGCZAX-DRBJMMGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicloxacillin-13C4: A Carbon-13 Labeled Internal Standard for Precise LC-MS/MS Quantification of Dicloxacillin


Dicloxacillin-13C4 is a stable isotope-labeled analog of the beta-lactam antibiotic dicloxacillin, belonging to the isoxazolyl penicillin family [1]. This compound, where four specific carbon-12 atoms are replaced with carbon-13 (¹³C), is primarily employed as an internal standard (IS) for the accurate quantification of dicloxacillin in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . It is not intended for therapeutic use but is a critical analytical tool for method development, validation, and routine quality control in pharmaceutical and food safety applications [2].

Why Unlabeled Dicloxacillin or Alternative Internal Standards Cannot Substitute for Dicloxacillin-13C4 in Quantitative Bioanalysis


In quantitative LC-MS/MS, accurate analyte measurement is fundamentally dependent on correcting for variable recovery during sample preparation and, most critically, for ion suppression or enhancement effects in the mass spectrometer's source (matrix effects) [1]. While unlabeled dicloxacillin can serve as a calibration standard, it cannot function as a valid internal standard because it is chemically indistinguishable from the target analyte, co-eluting with it and being subject to the exact same matrix effects; thus, it cannot provide an independent correction factor. Although non-isotopic structural analogs (e.g., nafcillin, cloxacillin) are sometimes used as IS, their different physicochemical properties can lead to differential extraction recoveries and chromatographic separation, introducing significant bias and reducing method robustness compared to a stable isotope-labeled (SIL) IS [2]. The specific use of ¹³C-labeled over deuterium-labeled (²H) IS is also critical, as the ¹³C label is integrated into the carbon backbone, guaranteeing identical chromatographic retention time and ionization efficiency, whereas deuterium labels can sometimes cause a slight retention time shift (deuterium isotope effect) that may not fully correct for matrix effects [3].

Quantitative Differentiation Evidence for Dicloxacillin-13C4: Purity and Mass Shift Advantages Over Alternative Standards


HPLC Purity Comparison: Dicloxacillin-13C4 from Clearsynth (99.41%) vs. Typical BenchChem Purity (95%)

The chromatographic purity of an internal standard is paramount for ensuring the accuracy and precision of quantitative assays; impurities can interfere with the detection of the analyte or the internal standard itself. Dicloxacillin-13C4 from Clearsynth is specified with a purity of 99.41% by HPLC . In comparison, other commercial suppliers list a typical purity of 95% for the same compound . This higher purity directly translates to a lower potential for introducing quantitative bias from co-eluting impurities in complex LC-MS/MS methods.

Analytical Method Validation Pharmaceutical Quality Control Bioanalysis

Mass Spectrometric Shift (M+4) of Dicloxacillin-13C4 vs. Unlabeled Dicloxacillin (M+0) and Deuterated Analogs

The effectiveness of a stable isotope-labeled internal standard is determined by its mass shift relative to the unlabeled analyte and its potential for isotopic cross-talk. Dicloxacillin-13C4 exhibits a characteristic mass shift of +4 Da (M+4) compared to the unlabeled dicloxacillin (M+0) due to the four ¹³C atoms incorporated into its molecular structure . This mass difference provides a unique and unambiguous signal in the mass spectrometer, distinct from the analyte and free from the common issue of spectral overlap seen with some less pure deuterated analogs that may contain residual unlabeled material.

Mass Spectrometry Isotope Dilution Method Selectivity

Comparative Pharmacokinetics of Unlabeled Dicloxacillin: Higher Bioavailability vs. Cloxacillin Provides Context for Bioanalytical Method Requirements

The need for a robust and precise bioanalytical method for dicloxacillin is underscored by its favorable pharmacokinetic profile relative to other isoxazolyl penicillins. Unlabeled dicloxacillin exhibits a mean absolute oral bioavailability of 48.8%, which is significantly higher than that of cloxacillin [1]. This difference in systemic exposure necessitates accurate quantification across a wide dynamic range in biological matrices, a task for which a stable isotope-labeled internal standard like Dicloxacillin-13C4 is optimally suited to correct for the variable recovery and matrix effects inherent in plasma or urine sample analysis.

Pharmacokinetics Bioavailability Therapeutic Drug Monitoring

Comparative Pharmacokinetics: Dicloxacillin's Higher Protein Binding (95-99%) vs. Flucloxacillin (94.7-96.2%)

Dicloxacillin is characterized by very high serum protein binding, reported in the range of 95% to 99% [1]. In a direct comparative study, its protein binding (96.4-97.2%) was determined to be higher than that of flucloxacillin (94.7-96.2%) after a 0.75 g oral dose in healthy volunteers [2]. The high degree of binding has direct analytical implications; it creates a significant discrepancy between the measured total drug concentration and the therapeutically active free fraction. Accurate quantification of total dicloxacillin, essential for correlating with the much smaller and clinically relevant free concentration, demands an analytical method of the highest precision, for which a ¹³C-labeled internal standard is the established best practice to mitigate analytical variability.

Protein Binding Pharmacokinetic Modeling Free Drug Concentration

Regulatory Suitability: Dicloxacillin-13C4 for ANDA, DMF, and Method Validation

For pharmaceutical companies engaged in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, the use of well-characterized reference standards is a regulatory expectation. Dicloxacillin-13C4 is explicitly marketed as suitable for these applications, as well as for analytical method validation (AMV), quality control (QC), and stability studies . It is supplied with comprehensive characterization data in accordance with regulatory guidelines, differentiating it from research-grade materials that may lack the full documentation and traceability required for a GMP environment [1].

Regulatory Science ANDA Submissions Pharmaceutical Analysis

Optimal Application Scenarios for Dicloxacillin-13C4 in Pharmaceutical and Food Safety Sectors


Bioequivalence and Clinical Pharmacokinetic Studies

As evidenced by its higher bioavailability (48.8%) and high protein binding (95-99%) [1], dicloxacillin requires precise quantification in human plasma for bioequivalence trials and pharmacokinetic studies. Dicloxacillin-13C4 serves as the ideal internal standard in validated LC-MS/MS methods to accurately measure plasma concentrations across a wide dynamic range, ensuring reliable data for regulatory submissions (e.g., ANDAs) where method robustness is paramount [2].

Method Development and Validation for Pharmaceutical Quality Control

The high chromatographic purity (99.41%) of Dicloxacillin-13C4 from certain vendors makes it a superior choice for developing and validating analytical methods for drug substance and drug product testing. Its use minimizes the risk of impurity interference during HPLC and LC-MS method validation, ensuring accurate and reliable quantitation of dicloxacillin content and related substances as required by ICH guidelines [3].

Food Safety Residue Monitoring Programs

In regulatory and industrial food safety testing, the need to detect and quantify trace levels of veterinary drug residues like dicloxacillin in complex matrices (e.g., bovine tissue, milk) is critical [4]. The +4 Da mass shift of Dicloxacillin-13C4 provides the necessary selectivity to distinguish the analyte from matrix interferences, enabling the achievement of low ppb-level limits of quantification (LOQ) with high confidence and meeting stringent maximum residue limit (MRL) requirements [5].

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Investigations

For research into metabolic stability, protein binding, and drug-drug interactions involving dicloxacillin, a precise analytical method is essential. The use of Dicloxacillin-13C4 as a SIL-IS corrects for matrix effects from hepatocyte or microsomal incubations, ensuring accurate determination of intrinsic clearance and enzyme kinetic parameters. This is particularly important given dicloxacillin's known induction of intestinal P-glycoprotein, which necessitates robust quantitation to accurately assess its interaction potential [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicloxacillin-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.